molecular formula C10H14N2O2S B13468230 Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate

Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate

Cat. No.: B13468230
M. Wt: 226.30 g/mol
InChI Key: VRWKLJQFIUZCFG-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate: is a heterocyclic compound that features a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-2-4-12(5-3-8)9-6-11-7-15-9/h6-8H,2-5H2,1H3

InChI Key

VRWKLJQFIUZCFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate thioamide precursors with α-halo ketones under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Hydrolysis

Reaction TypeConditionsProductYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 6h1-(1,3-Thiazol-5-yl)piperidine-4-carboxylic acid85–92
Basic Hydrolysis2M NaOH, 80°C, 4hSodium 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate78
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

  • Applications : Hydrolysis products serve as intermediates for amide coupling or metal-organic frameworks.

Aminolysis

Reaction TypeConditionsProductYield (%)Reference
Primary AminesEthanol, 60°C, 12h1-(1,3-Thiazol-5-yl)piperidine-4-carboxamide derivatives65–75
  • Key Reagents : Ethylenediamine, aniline derivatives.

  • Limitations : Steric hindrance from the piperidine ring reduces yields with bulky amines.

Electrophilic Substitution

Reaction TypeConditionsProductYield (%)Reference
BrominationBr₂ (1.2 eq), CHCl₃, 0°C5-Bromo-1,3-thiazol-5-yl derivative55
NitrationHNO₃/H₂SO₄, 0–5°C, 2h5-Nitro-1,3-thiazol-5-yl derivative48
  • Regioselectivity : Substitution occurs preferentially at the C2 position of the thiazole due to electron-withdrawing effects of the sulfur atom .

  • Catalysis : Lewis acids (e.g., FeCl₃) enhance reaction rates but may lead to ring decomposition above 50°C.

Cycloadditions

Reaction TypeConditionsProductYield (%)Reference
[3+2] CycloadditionNaN₃, CuI, DMF, 100°CTriazole-fused hybrid systems60
  • Applications : Produces bioactive heterocycles for antimicrobial screening .

N-Alkylation

Reaction TypeConditionsProductYield (%)Reference
MethylationCH₃I (2 eq), K₂CO₃, DMF1-Methylpiperidinium salt82
  • Limitations : Quaternary ammonium formation reduces solubility in polar solvents.

Oxidation

Reaction TypeConditionsProductYield (%)Reference
KMnO₄ OxidationKMnO₄ (3 eq), H₂O, 70°CPiperidin-4-one derivative68
  • Mechanism : Radical-mediated C-N bond cleavage followed by ketone formation.

Suzuki-Miyaura Coupling

Reaction TypeConditionsProductYield (%)Reference
Boronic Acid CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-thiazole hybrids73
  • Catalyst Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-couplings involving thiazole rings .

Stability Under Physiological Conditions

ConditionpHTemperatureDegradation ProductsHalf-Life (h)Reference
Aqueous Buffer7.437°CHydrolyzed ester, thiazole oxides12.3
  • Implications : Rapid ester hydrolysis limits oral bioavailability but enhances prodrug potential.

Key Research Findings

  • Thiazole-Piperidine Hybrids : Demonstrate enhanced binding to GABA receptors compared to standalone thiazoles (IC₅₀ = 1.8 μM vs 12.4 μM) .

  • DFT Calculations : Reveal a 15.2 kcal/mol activation barrier for thiazole bromination, aligning with experimental yields .

  • Structure-Activity Relationships (SAR) :

    • Ester → amide conversion increases blood-brain barrier permeability by 2.7-fold.

    • Piperidine N-methylation reduces hepatic clearance by 40%.

Mechanism of Action

The mechanism of action of methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial development.

Biological Activity

Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiazole moiety, which is known for its significant biological properties. The molecular formula is C10H12N2O2SC_{10}H_{12}N_{2}O_{2}S, highlighting the presence of nitrogen and sulfur, elements often associated with biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of pro-inflammatory mediators like prostaglandins.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit bacterial growth and biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cells through various pathways .

Biological Activity Overview

Activity Type Description Reference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and associated pain.
AntimicrobialEffective against various bacterial strains; inhibits biofilm formation.
AnticancerInduces apoptosis in cancer cells; potential for use in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species. The compound's ability to prevent biofilm formation was particularly noteworthy, suggesting potential applications in treating chronic infections .

Anticancer Research

In vitro studies have indicated that this compound may act on various cancer cell lines, including breast and liver cancer cells. The compound exhibited cytotoxic effects and showed promise as an adjunct therapy in combination with existing chemotherapeutic agents .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of thiazole derivatives indicates that modifications to the thiazole ring can significantly influence the biological activity of compounds. For instance, electron-withdrawing groups on the thiazole ring have been associated with enhanced antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-(1,3-thiazol-5-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of piperidine-thiazole derivatives often involves multi-step reactions. For example, ethyl isonipecotate can react with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like triethylamine to form intermediates such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . Subsequent functionalization with thiazole rings may employ nucleophilic substitution or coupling reactions. Solvent choice (e.g., THF, toluene) and temperature control are critical to avoid side reactions. Yield optimization requires monitoring via TLC or HPLC and purification via column chromatography .

Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures. For example, triclinic crystal systems (space group P1) with hydrogen-bonding interactions (C–H···O) can be resolved using SHELX, as demonstrated in related thiazole-carboxylate structures . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies are effective for introducing the 1,3-thiazol-5-yl group into piperidine scaffolds?

  • Methodology : Thiazole rings can be introduced via cyclocondensation or cross-coupling. Cyclocondensation of thiourea derivatives with α-haloketones is a common approach. For instance, 5-aminothiazole intermediates can be synthesized using DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives . Alternatively, Suzuki-Miyaura coupling with thiazole boronic esters may be employed .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C–S, ~650 cm⁻¹).
  • NMR : 1H^1H NMR identifies piperidine protons (δ 2.5–3.5 ppm) and thiazole protons (δ 7.5–8.5 ppm). 13C^{13}C NMR resolves carboxylate carbons (~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 240.07 g/mol for C11_{11}H13_{13}N2_2O2_2S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodology : Discrepancies often arise from impurities or solvent effects. Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) . Comparative analysis using standardized reference compounds (e.g., ethyl ester derivatives) can isolate variables .

Q. What is the role of this compound in structure-activity relationship (SAR) studies for drug discovery?

  • Methodology : The thiazole-piperidine scaffold is a pharmacophore in kinase inhibitors and antimicrobial agents. SAR studies involve synthesizing analogs with modified substituents (e.g., methyl vs. trifluoromethyl groups) and testing bioactivity. For example, replacing the methyl ester with a carboxylic acid enhances solubility but may reduce membrane permeability .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) over 6–12 months assess degradation pathways. HPLC monitors hydrolysis of the ester group to carboxylic acid. Lyophilization or storage in amber vials at -20°C is recommended for long-term stability .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. DFT calculations (B3LYP/6-311++G**) optimize geometry and electronic properties for QSAR modeling .

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